2-Hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde
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Overview
Description
2-Hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde is an organic compound with a complex structure that includes hydroxyl, methyl, and methoxymethoxy functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde typically involves the protection of hydroxyl groups followed by selective functionalization. One common method includes the reaction of 2-Hydroxy-3-methylbenzaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-3-methyl-4-(methoxymethoxy)benzoic acid.
Reduction: 2-Hydroxy-3-methyl-4-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which 2-Hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde exerts its effects often involves interactions with specific enzymes or receptors. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can reduce melanin production, making it useful in cosmetic applications for skin lightening.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Shares similar functional groups but differs in the position of the methoxy group.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Commonly used in the food industry for its vanilla flavor, it has a hydroxyl and methoxy group in different positions compared to 2-Hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde.
2-Hydroxy-3-methylbenzaldehyde: Lacks the methoxymethoxy group, making it less complex.
Uniqueness
This compound is unique due to the presence of the methoxymethoxy group, which can undergo various chemical transformations, providing versatility in synthetic applications. Its potential as a tyrosinase inhibitor also sets it apart from other similar compounds.
Properties
Molecular Formula |
C10H12O4 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde |
InChI |
InChI=1S/C10H12O4/c1-7-9(14-6-13-2)4-3-8(5-11)10(7)12/h3-5,12H,6H2,1-2H3 |
InChI Key |
DILHOAIJSFBZHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)C=O)OCOC |
Origin of Product |
United States |
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